5-Isopropyl-n,2-dimethylaniline
Description
5-Isopropyl-N,2-dimethylaniline is a substituted aniline derivative characterized by a methyl group at the 2-position of the aromatic ring, a dimethylamino group at the N-position, and an isopropyl substituent at the 5-position. This structural configuration imparts unique electronic and steric properties, influencing its reactivity and applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Characterization typically employs ¹H-NMR, ¹³C-NMR, and elemental analysis .
Properties
CAS No. |
6950-94-3 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,2-dimethyl-5-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8,12H,1-4H3 |
InChI Key |
OLZOMDFJRJXSBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)NC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC |
Other CAS No. |
6950-94-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Isopropyl-N,2-dimethylaniline with four analogs, focusing on substituent effects, synthesis efficiency, and reactivity.
Table 1: Key Properties of this compound and Analogs
Reactivity and Substituent Effects
- Electronic Effects : The electron-donating isopropyl group in this compound activates the aromatic ring toward electrophilic substitution, particularly at the para position. In contrast, 4-Heptafluoroisopropyl-N,2-dimethylaniline’s fluorinated substituent exerts strong electron-withdrawing effects, reducing ring reactivity .
- This dynamic effect, observed in tetrahydroquinoline derivatives, accelerates alkylation at the 5-position compared to acyclic analogs like N,2-dimethylaniline .
- Halogen vs. Alkyl: The bromo substituent in 5-Bromo-N,2-dimethylaniline introduces polarizability and toxicity, making it less favorable for pharmaceutical applications compared to the non-halogenated isopropyl analog .
Stability and Hazards
- Toxicity : Brominated analogs like 5-Bromo-N,2-dimethylaniline HCl are classified as harmful via inhalation, skin contact, or ingestion , whereas alkyl-substituted derivatives are generally less toxic.
- Thermal Stability : Fluorinated compounds (e.g., 4-Heptafluoroisopropyl-N,2-dimethylaniline) exhibit enhanced thermal and oxidative stability due to strong C-F bonds, whereas isopropyl groups may degrade under harsh conditions.
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